LP-533401 hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

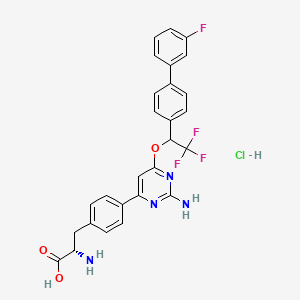

(2S)-2-amino-3-[4-[2-amino-6-[2,2,2-trifluoro-1-[4-(3-fluorophenyl)phenyl]ethoxy]pyrimidin-4-yl]phenyl]propanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H22F4N4O3.ClH/c28-20-3-1-2-19(13-20)16-8-10-18(11-9-16)24(27(29,30)31)38-23-14-22(34-26(33)35-23)17-6-4-15(5-7-17)12-21(32)25(36)37;/h1-11,13-14,21,24H,12,32H2,(H,36,37)(H2,33,34,35);1H/t21-,24?;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHBWZCUMIXCDPM-CHXZROHQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=CC=C(C=C2)C(C(F)(F)F)OC3=NC(=NC(=C3)C4=CC=C(C=C4)CC(C(=O)O)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)F)C2=CC=C(C=C2)C(C(F)(F)F)OC3=NC(=NC(=C3)C4=CC=C(C=C4)C[C@@H](C(=O)O)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H23ClF4N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

562.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

LP-533401 Hydrochloride: A Technical Guide to its Function as a Peripherally Selective Tryptophan Hydroxylase 1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

LP-533401 hydrochloride is a potent and selective inhibitor of tryptophan hydroxylase 1 (TPH1), the rate-limiting enzyme in the biosynthesis of peripheral serotonin.[1][2][3][4] By targeting TPH1 primarily in the gastrointestinal (GI) tract, LP-533401 effectively reduces circulating serotonin levels without significantly impacting central nervous system (CNS) serotonin, as it does not readily cross the blood-brain barrier.[1][3] This peripheral selectivity has positioned LP-533401 as a valuable research tool and a potential therapeutic agent in various conditions where gut-derived serotonin plays a pathological role, including osteoporosis, pulmonary hypertension, and certain cancers.[4][5] This guide provides an in-depth overview of the function, mechanism of action, and experimental data related to this compound.

Core Function and Mechanism of Action

This compound's primary function is the inhibition of tryptophan hydroxylase 1 (TPH1). TPH1 is one of two isoforms of the enzyme responsible for converting tryptophan to 5-hydroxytryptophan (5-HTP), the precursor to serotonin (5-hydroxytryptamine or 5-HT). TPH1 is predominantly expressed in the enterochromaffin cells of the gut and the pineal gland, accounting for over 90% of the body's serotonin production.[6] The other isoform, TPH2, is primarily found in the central nervous system.[6]

The mechanism of action of LP-533401 is competitive inhibition with respect to the substrate, tryptophan.[6] This means that LP-533401 binds to the active site of the TPH1 enzyme, preventing tryptophan from binding and thereby blocking the synthesis of serotonin.[6] Kinetic analysis has confirmed this competitive inhibition, while also showing it to be uncompetitive with respect to the cofactor 6-methyltetrahydropterin (6-MePH4).[6]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the inhibitory activity and effects of this compound.

Table 1: In Vitro Inhibitory Activity of LP-533401

| Parameter | Species | Target | Value | Reference |

| IC50 | Human | TPH1 | 0.7 µM | [7] |

| IC50 | Human | TPH1 | 0.103 µM | [8] |

| IC50 | Human | TPH2 | 0.032 µM | [8] |

| pIC50 | Human | TPH1 | 6.2 | [9] |

| Ki (vs. Tryptophan) | - | TPH1 | 0.31 µM | [6] |

| Ki (vs. 6-MePH4) | - | TPH1 | 0.81 µM | [6] |

| Cellular Inhibition | Tph1-expressing cells (RBL2H3) | Serotonin Production | Complete inhibition at 1 µM | [1][3][4] |

Table 2: In Vivo Effects of LP-533401 in Rodent Models

| Animal Model | Dosage | Route | Duration | Key Findings | Reference |

| Ovariectomized Mice | 1, 10, 100, or 250 mg/kg/day | Oral | 4 weeks | Dose-dependently prevents and rescues osteoporosis. | [3] |

| Ovariectomized Mice | 25, 100, or 250 mg/kg/day | Oral | 6 weeks | Dose-dependently prevents and rescues osteoporosis. | [1] |

| Healthy Adult Mice | 30-250 mg/kg/day | Oral | Repeatedly | Marked reduction in 5-HT in gut, lungs, and blood; no change in brain 5-HT. | [1][3] |

| Healthy Adult Mice | 250 mg/kg | Oral | Single dose | 50% decrease in lung and gut 5-HT; no change in blood 5-HT. | [1][3] |

| Mice with EL4 cell injection | - | - | - | Inhibits decrease in osteoblast numbers and trabecular bone volume, prolongs survival, and decreases leukemic infiltration. | [1][3] |

| Rat Periodontitis Model | 25 mg/kg/day | Gavage | 28 days | Did not prevent alveolar bone loss. | [5][10] |

| Mice | 30 and 90 mg/kg | Oral | - | Dose-dependently reduced 5-HT levels in the duodenum, jejunum, and ileum with no effect on brain 5-HT. | [7] |

Experimental Protocols

In Vivo Ovariectomy-Induced Osteoporosis Model in Mice

This protocol is based on studies demonstrating the bone-anabolic effects of LP-533401.

-

Animal Model: Female mice.

-

Procedure:

-

Ovariectomy (OVX) is performed to induce bone loss.

-

Mice are divided into treatment and vehicle control groups.

-

Preventative Regimen: LP-533401 is administered orally via gavage at doses of 1, 10, 100, or 250 mg/kg body weight per day, starting from day 1 post-ovariectomy for 4 weeks.[3]

-

Rescue Regimen: LP-533401 is administered at doses of 25, 100, or 250 mg/kg body weight per day for 6 weeks, starting 6 weeks post-ovariectomy.[1]

-

The vehicle consists of polyethylene glycol and 5% dextrose (40:60 ratio).[5]

-

-

Outcome Measures: Bone mineral density, trabecular bone volume, osteoblast numbers, and serum serotonin levels.

Ligature-Induced Periodontitis Model in Rats

This protocol was used to investigate the effect of LP-533401 on inflammatory bone loss.

-

Animal Model: Male rats.[5]

-

Procedure:

-

Periodontal disease is induced by placing a ligature around a molar.[10]

-

Rats are divided into a treatment group, a ligature-only group, and a control group without ligature.[10]

-

The treatment group receives LP-533401 at a dose of 25 mg/kg/day via gavage for 28 days.[5][10]

-

The vehicle used is polyethylene glycol with 5% dextrose.[5]

-

-

Outcome Measures: Alveolar bone loss, attachment loss, and collagen area in the gingiva, assessed through radiographic and histological analysis.[10]

Visualizations

Signaling Pathway Diagram

Caption: Inhibition of Serotonin Synthesis by LP-533401.

Experimental Workflow Diagram

Caption: Generalized In Vivo Experimental Workflow.

Conclusion

This compound is a well-characterized, peripherally selective TPH1 inhibitor that serves as a critical tool for investigating the physiological and pathophysiological roles of gut-derived serotonin. Its ability to modulate peripheral serotonin levels without directly affecting the central nervous system makes it a compound of significant interest for both basic research and the development of novel therapeutics for a range of disorders. The data and protocols presented in this guide offer a comprehensive resource for researchers and scientists working with this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. caymanchem.com [caymanchem.com]

- 5. The effect of an inhibitor of gut serotonin (LP533401) during the induction of periodontal disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanism of Inhibition of Novel Tryptophan Hydroxylase Inhibitors Revealed by Co-crystal Structures and Kinetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. LX-1031, a Tryptophan 5-hydroxylase Inhibitor, and Its Potential in Chronic Diarrhea Associated with Increased Serotonin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Identification of a Novel Allosteric Inhibitory Site on Tryptophan Hydroxylase 1 Enabling Unprecedented Selectivity Over all Related Hydroxylases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. LP533401 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 10. The effect of an inhibitor of gut serotonin (LP533401) during the induction of periodontal disease - PubMed [pubmed.ncbi.nlm.nih.gov]

LP-533401 Hydrochloride: A Technical Guide to a Selective TPH1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

LP-533401 hydrochloride is a potent and selective small-molecule inhibitor of tryptophan hydroxylase 1 (TPH1), the rate-limiting enzyme in the biosynthesis of peripheral serotonin. By specifically targeting TPH1, LP-533401 offers a promising therapeutic strategy for conditions associated with elevated peripheral serotonin, such as osteoporosis and certain gastrointestinal disorders. This technical guide provides an in-depth overview of LP-533401, including its mechanism of action, key quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Introduction

Serotonin (5-hydroxytryptamine, 5-HT) is a biogenic amine that functions as a neurotransmitter in the central nervous system and as a hormone in the periphery.[1] The synthesis of serotonin is initiated by the hydroxylation of L-tryptophan, a reaction catalyzed by the enzyme tryptophan hydroxylase (TPH).[2] Two isoforms of TPH exist: TPH2, which is primarily expressed in the brain and is responsible for central serotonin production, and TPH1, which is found in peripheral tissues, such as the gut and pineal gland, and accounts for the majority of peripheral serotonin synthesis.[1][2]

Dysregulation of peripheral serotonin has been implicated in the pathophysiology of various diseases. Notably, elevated levels of gut-derived serotonin have been shown to inhibit bone formation, contributing to conditions like osteoporosis. This compound has emerged as a valuable research tool and potential therapeutic agent due to its selective inhibition of TPH1, thereby reducing peripheral serotonin levels without affecting central serotonin production. This selectivity is attributed to its inability to cross the blood-brain barrier.

Mechanism of Action

LP-533401 competitively inhibits TPH1 at the binding site of its substrate, L-tryptophan. By blocking the first and rate-limiting step in serotonin synthesis in peripheral tissues, LP-533401 effectively reduces the production of 5-hydroxytryptophan (5-HTP), the precursor to serotonin. This leads to a decrease in circulating serotonin levels.

Signaling Pathway of Peripheral Serotonin Synthesis

The following diagram illustrates the biochemical pathway for the synthesis of peripheral serotonin and the point of inhibition by LP-533401.

Caption: Peripheral Serotonin Synthesis Pathway and LP-533401 Inhibition.

Quantitative Data

The following tables summarize the key quantitative data for this compound.

Table 1: In Vitro Inhibitory Activity

| Parameter | Target | Value | Species | Notes |

| Ki | TPH1 | 0.31 µM | Human | Competitive vs. L-tryptophan.[3] |

| TPH1 | 0.81 µM | Human | Uncompetitive vs. 6-MePH4 (cofactor).[3] | |

| IC₅₀ | TPH1 | 0.103 µM | Human | [4] |

| TPH2 | 0.032 µM | Human | [4] | |

| Cell-based IC₅₀ | TPH1 | 12.4 µM | Human | BON cells (human carcinoid cell line).[4] |

| Cell-based Inhibition | TPH1 | Complete inhibition at 1 µM | Rat | TPH1-expressing RBL2H3 cells.[5] |

Table 2: In Vivo Efficacy in Ovariectomized (OVX) Rodent Models of Osteoporosis

| Species | Dosage (mg/kg/day) | Route | Duration | Key Findings |

| Mouse | 25, 100, 250 | Oral gavage | 6 weeks | Dose-dependent prevention and rescue of osteoporosis; increased bone formation.[5] |

| Mouse | 250 | Oral gavage | Single dose | 50% decrease in gut and lung 5-HT content; no change in blood 5-HT. |

| Mouse | 30 - 250 | Oral gavage | Repeated dosing | Marked reduction in gut, lungs, and blood 5-HT; no change in brain 5-HT. |

| Mouse | Not specified | Oral gavage | Not specified | 30% decrease in circulating serotonin; 30% increase in osteoblast numbers. |

Experimental Protocols

This section provides detailed methodologies for key experiments involving LP-533401.

TPH1 Enzyme Kinetic Assay

Objective: To determine the inhibitory kinetics of LP-533401 on TPH1 activity.

Materials:

-

Recombinant human TPH1 enzyme

-

L-tryptophan (substrate)

-

6-methyltetrahydropterin (6-MePH₄) (cofactor)

-

Catalase

-

Dithiothreitol (DTT)

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5)

-

This compound

-

96-well microplate

-

Microplate reader (fluorescence or absorbance)

-

Quenching solution (e.g., perchloric acid)

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of LP-533401 in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of LP-533401 in assay buffer.

-

Prepare solutions of L-tryptophan and 6-MePH₄ in assay buffer at various concentrations.

-

Prepare the TPH1 enzyme solution in assay buffer containing catalase and DTT.

-

-

Assay Reaction:

-

To each well of a 96-well plate, add the assay buffer, LP-533401 (or vehicle control), and the TPH1 enzyme solution.

-

Pre-incubate the mixture for a defined period (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the reaction by adding the L-tryptophan and 6-MePH₄ solutions.

-

-

Reaction Termination and Detection:

-

After a specific incubation time (e.g., 20 minutes), terminate the reaction by adding a quenching solution.

-

Measure the formation of 5-HTP using a suitable detection method, such as HPLC with fluorescence detection or a coupled enzymatic assay that produces a detectable signal.

-

-

Data Analysis:

-

Calculate the initial reaction velocities for each concentration of substrate and inhibitor.

-

Generate double reciprocal plots (Lineweaver-Burk) to determine the mode of inhibition (competitive, non-competitive, or uncompetitive).

-

Use non-linear regression analysis to fit the data to the appropriate kinetic models and calculate the Ki value.

-

In Vivo Study in an Ovariectomized (OVX) Mouse Model of Osteoporosis

Objective: To evaluate the in vivo efficacy of LP-533401 in preventing and treating estrogen-deficiency-induced bone loss.

Materials:

-

Female mice (e.g., C57BL/6), 8-10 weeks old

-

Anesthetic (e.g., isoflurane)

-

Surgical instruments

-

This compound

-

Vehicle (e.g., 0.5% methylcellulose in water)

-

Oral gavage needles

-

Micro-CT scanner

-

ELISA kits for serum serotonin measurement

Procedure:

-

Animal Model:

-

Perform bilateral ovariectomy (OVX) or a sham operation on anesthetized mice.

-

Allow the animals to recover for a period of 2-4 weeks to allow for the onset of bone loss.

-

-

Drug Administration:

-

Prepare a suspension of LP-533401 in the vehicle.

-

Administer LP-533401 or vehicle to the mice daily via oral gavage at the desired doses (e.g., 25, 100, 250 mg/kg).

-

Treatment duration can vary, typically from 4 to 8 weeks.

-

-

Bone Phenotyping:

-

At the end of the treatment period, euthanize the animals.

-

Excise femurs and vertebrae for analysis.

-

Perform micro-computed tomography (micro-CT) analysis to quantify bone mineral density (BMD), bone volume fraction (BV/TV), trabecular number (Tb.N), trabecular thickness (Tb.Th), and trabecular separation (Tb.Sp).

-

-

Biochemical Analysis:

-

Collect blood samples via cardiac puncture at the time of euthanasia.

-

Prepare serum and store at -80°C.

-

Measure serum serotonin levels using a commercially available ELISA kit according to the manufacturer's instructions.

-

-

Data Analysis:

-

Use statistical analysis (e.g., ANOVA followed by a post-hoc test) to compare the bone parameters and serotonin levels between the different treatment groups (sham, OVX + vehicle, OVX + LP-533401).

-

Experimental Workflow for In Vivo Osteoporosis Study

The following diagram outlines the typical workflow for an in vivo study evaluating LP-533401 in an OVX mouse model.

Caption: Workflow for In Vivo Evaluation of LP-533401.

Conclusion

This compound is a well-characterized, selective inhibitor of TPH1 that serves as an invaluable tool for studying the role of peripheral serotonin in health and disease. Its ability to reduce peripheral serotonin without affecting central levels makes it a promising candidate for the development of novel therapeutics for a range of disorders, most notably osteoporosis. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working with this compound. Further investigation into the full therapeutic potential and long-term safety of LP-533401 is warranted.

References

An In-depth Technical Guide to LP-533401 Hydrochloride and its Role in Peripheral Serotonin Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Serotonin (5-hydroxytryptamine, 5-HT), a critical monoamine neurotransmitter, exerts significant influence over a wide range of physiological processes. While its role in the central nervous system (CNS) is well-documented, approximately 90% of the body's serotonin is synthesized peripherally, primarily in the enterochromaffin cells of the gastrointestinal (GI) tract.[1] This peripheral serotonin does not cross the blood-brain barrier and is integral to regulating gut motility, hemodynamics, and inflammatory processes.[1][2] The synthesis of peripheral serotonin is rate-limited by the enzyme Tryptophan Hydroxylase 1 (TPH1).[3][4][5] LP-533401 hydrochloride is a potent, synthetic, and peripherally active small molecule inhibitor of TPH1.[6][7] By selectively targeting TPH1 over its CNS counterpart, TPH2, LP-533401 provides a powerful tool to investigate the physiological roles of gut-derived serotonin and presents a therapeutic strategy for disorders associated with peripheral serotonin dysregulation, such as irritable bowel syndrome and pulmonary hypertension.[3][8][9] This guide provides a comprehensive overview of LP-533401, its mechanism of action, quantitative data from key studies, and detailed experimental protocols.

Introduction to Peripheral Serotonin Synthesis

Peripheral serotonin synthesis begins with the essential amino acid L-tryptophan. The enzyme Tryptophan Hydroxylase 1 (TPH1) catalyzes the rate-limiting conversion of tryptophan to 5-hydroxytryptophan (5-HTP).[10][11] Subsequently, the enzyme aromatic L-amino acid decarboxylase (AADC) rapidly converts 5-HTP into serotonin (5-HT). TPH1 is the isoform predominantly expressed in peripheral tissues like the gut and pineal gland, whereas TPH2 is responsible for serotonin synthesis in the brain's raphe nuclei.[11] This isoform specificity allows for the targeted inhibition of peripheral serotonin production without affecting central neurotransmitter levels.[9]

The Role of TPH1 in Physiology and Disease

Gut-derived serotonin, synthesized via TPH1, acts locally on the GI tract and is also released into circulation, where it is primarily taken up and stored by platelets.[1][12] Dysregulation of this pathway is implicated in various pathologies. Elevated peripheral serotonin has been linked to pulmonary arterial hypertension (PAH), osteoporosis, and gastrointestinal disorders.[4][8][13] Therefore, selective inhibition of TPH1 represents a promising therapeutic avenue for these conditions.

This compound: Mechanism of Action

LP-533401 is a small molecule inhibitor designed to specifically target TPH1.[6][8] Structural and kinetic analyses have elucidated its mechanism.

-

Competitive Inhibition: LP-533401 acts as a competitive inhibitor with respect to the substrate, L-tryptophan. It binds to the active site of the TPH1 enzyme, in the same channel where tryptophan would normally bind, thereby preventing the synthesis of 5-HTP.[11]

-

Uncompetitive Inhibition: Conversely, kinetic studies show that LP-533401 acts as an uncompetitive inhibitor with respect to the cofactor tetrahydrobiopterin (BH4).[11] This dual kinetic profile contributes to its potent inhibitory effect.

-

Peripheral Selectivity: A key feature of LP-533401 is its inability to cross the blood-brain barrier.[8][14][15] Pharmacokinetic studies in rodents have demonstrated that brain concentrations of the compound are negligible following oral administration.[8][14][15] This ensures that its inhibitory action is confined to peripheral TPH1, leaving central serotonin synthesis, governed by TPH2, unaffected.[9][15]

Signaling Pathway Diagram

The following diagram illustrates the peripheral serotonin synthesis pathway and the specific point of inhibition by LP-533401.

Caption: Peripheral serotonin synthesis pathway and inhibition by LP-533401.

Quantitative Data Summary

The efficacy of LP-533401 has been quantified in various in vitro and in vivo studies. The data below is summarized for comparative analysis.

Table 1: In Vitro Potency and Selectivity

| Parameter | Target Enzyme | Species | Value | Reference |

| IC₅₀ | TPH1 | Human | 0.7 µM | [16] |

| IC₅₀ | TPH1 | Human | ~0.6 µM (pIC₅₀ 6.2) | [7] |

| IC₅₀ | TPH2 | Human | >10 µM (Implied) | [9][16] |

| Kᵢ (vs. Tryptophan) | TPH1 | Human | 0.31 µM | [11] |

| Kᵢ (vs. 6-MePH₄) | TPH1 | Human | 0.81 µM | [11] |

| Cell-based IC₅₀ | TPH1 (RBL-2H3 cells) | Rat | 0.4 µM | [16] |

| Cell-based Inhibition | TPH1 (RBL-2H3 cells) | Rat | Complete at 1 µM | [8][14][15] |

Table 2: In Vivo Effects on Serotonin Levels

| Species | Model | Dosage | Tissue | % 5-HT Reduction | Reference |

| Mouse | Healthy | 30-90 mg/kg (oral, b.i.d, 3 days) | Duodenum, Jejunum, Ileum | Dose-dependent | [9][16] |

| Mouse | Healthy | 30-250 mg/kg/day (repeated) | Gut, Lungs, Blood | Marked Reduction | [14][15] |

| Mouse | Healthy | 250 mg/kg (single dose) | Gut, Lungs | ~50% | [14][15] |

| Mouse | Healthy | 250 mg/kg/day | Serum | ~30% | [8] |

| Mouse | Healthy | 30-90 mg/kg (oral, b.i.d, 3 days) | Brain | No significant change | [9][16] |

| Rat | Ovariectomized | 25 mg/kg/day (oral, 6 weeks) | Serum | ~35-40% | [17] |

Detailed Experimental Protocols

This section outlines common methodologies used to evaluate the efficacy of LP-533401.

In Vitro TPH1 Enzyme Inhibition Assay

Objective: To determine the IC₅₀ value of LP-533401 against purified TPH1.

Materials:

-

Purified recombinant human TPH1 enzyme.

-

L-tryptophan (substrate).

-

6-Methyltetrahydropterin (6-MePH₄) or Tetrahydrobiopterin (BH₄) (cofactor).

-

Catalase.

-

Aromatic L-amino acid decarboxylase (AADC).

-

Assay Buffer (e.g., HEPES buffer, pH 7.5).

-

LP-533401 stock solution (in DMSO).

-

HPLC system with fluorescence detection.

Procedure:

-

Prepare a reaction mixture containing assay buffer, catalase, AADC, and the pterin cofactor.

-

Add varying concentrations of LP-533401 (or vehicle control) to the reaction wells.

-

Initiate the reaction by adding the TPH1 enzyme and L-tryptophan.

-

Incubate the mixture at 37°C for a specified time (e.g., 60 minutes).

-

Terminate the reaction by adding a stop solution (e.g., perchloric acid).

-

Centrifuge the samples to pellet precipitated protein.

-

Analyze the supernatant for serotonin concentration using HPLC with fluorescence detection.

-

Calculate the percent inhibition for each LP-533401 concentration relative to the vehicle control.

-

Determine the IC₅₀ value by fitting the concentration-response data to a four-parameter logistic curve.

In Vivo Assessment of Serotonin Reduction in Rodents

Objective: To measure the effect of orally administered LP-533401 on tissue and serum serotonin levels.

Materials:

-

C57BL/6J mice or Sprague-Dawley rats.

-

This compound.

-

Vehicle (e.g., 40:60 dextrose solution or 0.1% Tween 20).[9]

-

Oral gavage needles.

-

Tissue homogenization buffer (e.g., perchloric acid).

-

Blood collection tubes (e.g., EDTA tubes for plasma, serum separator tubes).

-

Homogenizer and centrifuge.

-

HPLC-MS/MS or HPLC with fluorescence/electrochemical detection.[4][18]

Procedure:

-

Acclimate animals to housing conditions.

-

Divide animals into groups (e.g., vehicle control, LP-533401 low dose, LP-533401 high dose).

-

Prepare LP-533401 formulation in the chosen vehicle.

-

Administer LP-533401 or vehicle via oral gavage at the desired dosing regimen (e.g., once daily for 6 weeks or twice daily for 3 days).[8][9]

-

At the end of the treatment period, euthanize animals and collect blood and tissues (e.g., duodenum, jejunum, colon, brain).

-

For serum, allow blood to clot, then centrifuge. For plasma, centrifuge anticoagulated blood.

-

Homogenize tissue samples in ice-cold homogenization buffer.

-

Centrifuge tissue homogenates and collect the supernatant.

-

Quantify serotonin levels in serum/plasma and tissue supernatants using a validated analytical method like HPLC-MS/MS.

-

Normalize tissue serotonin levels to tissue weight.

-

Perform statistical analysis (e.g., ANOVA followed by Dunnett's post-test) to compare treatment groups to the vehicle control.[9]

Experimental Workflow Diagram

The diagram below outlines the typical workflow for an in vivo study.

Caption: Typical experimental workflow for in vivo evaluation of LP-533401.

Conclusion

This compound is a highly selective, peripherally restricted inhibitor of TPH1, the rate-limiting enzyme in peripheral serotonin synthesis. Its ability to potently reduce serotonin levels in the gut and circulation without affecting the central nervous system makes it an invaluable research tool and a promising therapeutic candidate. The quantitative data and established protocols detailed in this guide provide a solid foundation for researchers and drug development professionals seeking to explore the multifaceted roles of peripheral serotonin in health and disease. Further investigation into compounds like LP-533401 will continue to advance our understanding of the peripheral serotonergic system and may lead to novel treatments for a variety of clinical disorders.

References

- 1. Peripheral Serotonin: a New Player in Systemic Energy Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ovid.com [ovid.com]

- 3. Tryptophan hydroxylase 1 Inhibition Impacts Pulmonary Vascular Remodeling in Two Rat Models of Pulmonary Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. publications.ersnet.org [publications.ersnet.org]

- 5. researchgate.net [researchgate.net]

- 6. LP533401 | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]

- 7. LP533401 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 8. Inhibition of gut-derived serotonin synthesis: a potential bone anabolic treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. drkumardiscovery.com [drkumardiscovery.com]

- 11. Mechanism of Inhibition of Novel Tryptophan Hydroxylase Inhibitors Revealed by Co-crystal Structures and Kinetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. caymanchem.com [caymanchem.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. medchemexpress.com [medchemexpress.com]

- 16. LX-1031, a Tryptophan 5-hydroxylase Inhibitor, and Its Potential in Chronic Diarrhea Associated with Increased Serotonin - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The effect of an inhibitor of gut serotonin (LP533401) during the induction of periodontal disease - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Feasibility of Using Serum, Plasma, and Platelet 5-hydroxytryptamine as Peripheral Biomarker for the Depression Diagnosis and Response Evaluation to Antidepressants: Animal Experimental Study [cpn.or.kr]

The Biological Activity of LP-533401 Hydrochloride: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

LP-533401 hydrochloride is a potent and selective small molecule inhibitor of tryptophan hydroxylase 1 (TPH1), the rate-limiting enzyme in the biosynthesis of peripheral serotonin. By specifically targeting TPH1, LP-533401 effectively reduces serotonin production in the gastrointestinal tract and other peripheral tissues without significantly affecting central nervous system serotonin levels. This targeted action makes it a valuable research tool and a potential therapeutic agent for conditions associated with elevated peripheral serotonin, such as osteoporosis and certain gastrointestinal disorders. This document provides a comprehensive overview of the biological activity of LP-533401, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols.

Mechanism of Action

LP-533401 exerts its biological effect by inhibiting Tryptophan Hydroxylase 1 (TPH1). TPH1 is one of two isoforms of the enzyme responsible for converting L-tryptophan to 5-hydroxytryptophan (5-HTP), the precursor to serotonin (5-hydroxytryptamine or 5-HT). TPH1 is primarily expressed in peripheral tissues, most notably in the enterochromaffin cells of the gut, and is responsible for the vast majority of peripheral serotonin synthesis.[1] The other isoform, TPH2, is predominantly found in the central nervous system.[1]

LP-533401 acts as a competitive inhibitor with respect to the substrate L-tryptophan, binding to the active site of the TPH1 enzyme.[1] This prevents the conversion of tryptophan to 5-HTP, thereby reducing the synthesis of serotonin in peripheral tissues. Crucially, pharmacokinetic studies in rodents have demonstrated that LP-533401 has negligible brain penetration, ensuring its selective action on peripheral serotonin production.[2][3]

Below is a diagram illustrating the signaling pathway of serotonin synthesis and the inhibitory action of LP-533401.

Quantitative Biological Activity Data

The inhibitory potency and efficacy of LP-533401 have been characterized in various in vitro and in vivo models. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Activity of LP-533401

| Parameter | Enzyme/Cell Line | Value | Reference |

| Ki (vs. Tryptophan) | Human TPH1 | 0.31 µM | [1] |

| Ki (vs. Pterin) | Human TPH1 | 0.81 µM (Uncompetitive) | [1] |

| IC50 | Purified Human TPH1 | 0.7 µM | [4] |

| IC50 | RBL-2H3 cells (Serotonin production) | 0.4 µM | [4] |

| Inhibition | TPH1-expressing RBL2H3 cells | Complete inhibition at 1 µM | [2][3] |

Table 2: In Vivo Effects of LP-533401 in Rodent Models

| Animal Model | Dosage | Effect | Reference |

| Wild-type Mice | 30-250 mg/kg/day (repeated) | Marked reduction in 5-HT in gut, lungs, and blood; no change in brain 5-HT. | [2] |

| Wild-type Mice | 250 mg/kg (single dose) | 50% decrease in lung and gut 5-HT content. | [2] |

| Wild-type Mice | Not specified | 30% decrease in circulating serotonin; 30% increase in osteoblast numbers. | [2] |

| Ovariectomized Rodents | 25, 100, or 250 mg/kg/day | Dose-dependent prevention and rescue of osteoporosis. | [3] |

| Hyperlipidemic Apoe-/- Mice (Young) | Not specified | Blunted skeletal bone loss in lumbar vertebrae. | [5] |

| Hyperlipidemic Apoe-/- Mice (Older) | Not specified | Increased bone mineral density of lumbar vertebrae. | [5] |

| Rats with Periodontal Disease | 25 mg/kg/day | No effect on alveolar bone loss. | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature to assess the biological activity of LP-533401.

In Vitro TPH1 Inhibition Assay (Enzymatic)

This protocol is based on kinetic analyses performed on purified TPH1.

Objective: To determine the inhibitory constant (Ki) of LP-533401 against human TPH1.

Materials:

-

Purified recombinant human TPH1 enzyme

-

L-tryptophan (substrate)

-

Pterin cofactor (e.g., (6R)-L-erythro-5,6,7,8-tetrahydrobiopterin, BH4)

-

This compound

-

Assay buffer (e.g., HEPES-based buffer, pH 7.4)

-

Detection system for 5-HTP (e.g., HPLC with fluorescence detection)

Procedure:

-

Prepare a series of dilutions of LP-533401 in the assay buffer.

-

For competitive inhibition studies (vs. Tryptophan):

-

Vary the concentration of L-tryptophan while keeping the concentration of BH4 constant.

-

For each tryptophan concentration, run reactions with and without different fixed concentrations of LP-533401.

-

-

For uncompetitive inhibition studies (vs. Pterin):

-

Vary the concentration of the pterin cofactor while keeping the concentration of L-tryptophan constant.

-

For each pterin concentration, run reactions with and without different fixed concentrations of LP-533401.

-

-

Initiate the enzymatic reaction by adding the TPH1 enzyme to the reaction mixture containing the substrate(s) and inhibitor.

-

Incubate the reaction at a controlled temperature (e.g., 37°C) for a fixed period.

-

Stop the reaction (e.g., by adding a quenching solution like perchloric acid).

-

Quantify the amount of 5-HTP produced using a suitable analytical method (e.g., HPLC).

-

Analyze the data using non-linear regression to determine the Ki values based on the appropriate inhibition model (competitive or uncompetitive).[1]

Cellular Serotonin Production Assay

This protocol is based on studies using TPH1-expressing cells.

Objective: To determine the IC50 of LP-533401 for the inhibition of serotonin production in a cellular context.

Materials:

-

RBL2H3 (rat basophilic leukemia) cells, which endogenously express TPH1.[2][3]

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

-

This compound dissolved in a suitable solvent (e.g., DMSO).

-

Lysis buffer.

-

ELISA kit or HPLC system for serotonin quantification.

Procedure:

-

Seed RBL2H3 cells in multi-well plates and allow them to adhere overnight.

-

Prepare a range of concentrations of LP-533401 in cell culture medium.

-

Remove the old medium from the cells and replace it with the medium containing different concentrations of LP-533401 or vehicle control (e.g., DMSO).

-

Incubate the cells for a specified period (e.g., 3 days).[3]

-

After incubation, collect the cell lysates and/or the culture supernatant.

-

Measure the concentration of serotonin in the samples using a validated method such as ELISA or HPLC.

-

Plot the serotonin concentration against the logarithm of the LP-533401 concentration.

-

Calculate the IC50 value by fitting the data to a four-parameter logistic curve.

Below is a diagram illustrating a typical experimental workflow for evaluating LP-533401 in a cellular assay.

In Vivo Efficacy Study in Ovariectomized (OVX) Rodent Model of Osteoporosis

This protocol is a representative example of how to assess the in vivo effects of LP-533401 on bone metabolism.

Objective: To evaluate the ability of LP-533401 to prevent or rescue bone loss in a rodent model of postmenopausal osteoporosis.

Materials:

-

Female rodents (e.g., mice or rats) of appropriate age.

-

Surgical instruments for ovariectomy.

-

This compound.

-

Vehicle for oral administration (e.g., as described in some sources, a mix of DMSO, PEG300, Tween-80, and saline may be used for solubilization).[2]

-

Gavage needles.

-

Micro-CT scanner or other bone densitometry equipment.

Procedure:

-

Animal Model:

-

Perform bilateral ovariectomy (OVX) on the experimental group to induce estrogen deficiency and subsequent bone loss. A sham operation is performed on the control group.

-

-

Treatment Paradigms:

-

Prevention Study: Begin daily oral administration of LP-533401 (e.g., 1, 10, 100, or 250 mg/kg) or vehicle immediately after the OVX surgery and continue for a set period (e.g., 4 weeks).[2]

-

Rescue Study: Allow bone loss to establish for a period post-OVX (e.g., 6 weeks), then begin daily oral administration of LP-533401 (e.g., 25, 100, or 250 mg/kg) or vehicle for another period (e.g., 6 weeks).[3]

-

-

Administration: Administer LP-533401 or vehicle by oral gavage once daily.

-

Outcome Measures:

-

At the end of the study, euthanize the animals and collect relevant tissues (e.g., femurs, vertebrae, blood).

-

Analyze bone microarchitecture and bone mineral density (BMD) using micro-CT.

-

Measure serum serotonin levels to confirm the pharmacological effect of LP-533401.

-

Perform bone histomorphometry to assess cellular changes (e.g., osteoblast and osteoclast numbers).

-

-

Data Analysis: Compare the bone parameters and serotonin levels between the vehicle-treated OVX group, the LP-533401-treated OVX groups, and the sham-operated group using appropriate statistical tests.

Conclusion

This compound is a well-characterized, potent, and peripherally selective inhibitor of TPH1. Its ability to reduce peripheral serotonin synthesis without affecting the central nervous system has been demonstrated in a variety of in vitro and in vivo models. The data presented in this guide highlight its potential as a therapeutic agent for bone anabolic treatment and provide a solid foundation of experimental protocols for researchers and drug developers working in this area. Further investigation into its clinical applications is warranted.

References

- 1. Mechanism of Inhibition of Novel Tryptophan Hydroxylase Inhibitors Revealed by Co-crystal Structures and Kinetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Inhibition of gut-derived serotonin synthesis: a potential bone anabolic treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. LX-1031, a Tryptophan 5-hydroxylase Inhibitor, and Its Potential in Chronic Diarrhea Associated with Increased Serotonin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effects of LP533401 on Vascular and Bone Calcification in Hyperlipidemic Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The effect of an inhibitor of gut serotonin (LP533401) during the induction of periodontal disease - PMC [pmc.ncbi.nlm.nih.gov]

The Peripherally-Acting Tryptophan Hydroxylase 1 Inhibitor LP-533401 Hydrochloride: A Technical Guide to its Role in Gut-Brain Axis Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The intricate bidirectional communication network between the gastrointestinal tract and the central nervous system, known as the gut-brain axis, is a rapidly emerging area of research with profound implications for neuroscience, gastroenterology, and metabolic diseases. A key signaling molecule in this axis is serotonin (5-hydroxytryptamine or 5-HT), with approximately 95% of the body's total serotonin being produced in the gut by enterochromaffin (EC) cells.[1][2] LP-533401 hydrochloride, a potent and peripherally selective inhibitor of tryptophan hydroxylase 1 (TPH1), the rate-limiting enzyme in peripheral serotonin biosynthesis, has emerged as a critical pharmacological tool to dissect the role of gut-derived serotonin in the gut-brain axis.[3][4][5] By selectively reducing peripheral serotonin levels without affecting central nervous system (CNS) serotonin, LP-533401 allows for the precise investigation of the gut's contribution to systemic and neurological processes. This technical guide provides an in-depth overview of LP-533401's mechanism of action, a summary of key quantitative data, detailed experimental protocols, and a visualization of its role in the signaling pathways of the gut-brain axis.

Introduction: The Gut-Brain Axis and the Significance of Peripheral Serotonin

The gut-brain axis is a complex network involving the central nervous system (CNS), the enteric nervous system (ENS), the autonomic nervous system (ANS), the neuroendocrine system, and the immune system.[6] The gut microbiota and their metabolites are also crucial players in this intricate communication.[7] Serotonin, a key neurotransmitter and hormone, is a critical modulator of this axis. While central serotonin, produced by TPH2, regulates mood, cognition, and other neurological functions, peripheral serotonin, synthesized by TPH1 in the gut, has a wide array of functions including regulation of gastrointestinal motility, secretion, inflammation, and vasoconstriction.[1] Importantly, serotonin does not cross the blood-brain barrier, meaning that the central and peripheral pools are distinct.[1][7] this compound offers a unique opportunity to study the specific roles of peripheral serotonin in health and disease.

Mechanism of Action of this compound

LP-533401 is a competitive inhibitor of TPH1, the initial and rate-limiting enzyme in the synthesis of serotonin from the essential amino acid L-tryptophan in the periphery, primarily in the enterochromaffin cells of the gut.[3][8] Its chemical structure allows it to bind to the active site of TPH1, preventing the conversion of L-tryptophan to 5-hydroxytryptophan (5-HTP), the immediate precursor of serotonin. A key feature of LP-533401 is its inability to cross the blood-brain barrier, ensuring that its inhibitory effects are confined to the periphery and do not interfere with central serotonin production by TPH2.[3][9] This selectivity makes it an invaluable tool for distinguishing the physiological and pathological roles of gut-derived serotonin from those of brain-derived serotonin.

Quantitative Data on the Efficacy of this compound

The following tables summarize the key quantitative data from in vitro and in vivo studies on the efficacy of LP-533401 in inhibiting serotonin synthesis.

Table 1: In Vitro Efficacy of LP-533401

| Cell Line/Enzyme | Parameter | Value | Reference |

| Purified Human TPH1 | IC50 | 0.7 µM | [9] |

| Rat Mastocytoma Cell Line (RBL-2H3) | IC50 | 0.4 µM | [9] |

| TPH1-expressing cells (RBL2H3 cells) | Concentration for complete inhibition of serotonin production | 1 µM | [3] |

Table 2: In Vivo Efficacy of LP-533401 in Rodents

| Animal Model | Dosage | Effect on Serotonin Levels | Reference |

| Mice | 30 mg/kg and 90 mg/kg (in vivo) | Dose-dependent reduction in duodenum, jejunum, and ileum; no effect on brain 5-HT. | [9] |

| Mice | 250 mg/kg (single dose) | 50% decrease in lung and gut 5-HT content. | [3] |

| Mice | 30-250 mg/kg per day (repeated) | Marked reduction in 5-HT content in the gut, lungs, and blood; no change in the brain. | [3] |

| Ovariectomized Rats | 25 mg/kg/day | 35-40% decrease in serum serotonin levels. | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

In Vitro Inhibition of Serotonin Production

-

Cell Culture: TPH1-expressing cells, such as the rat mastocytoma cell line RBL-2H3, are cultured in appropriate media (e.g., DMEM with 10% FBS).

-

Treatment: Cells are treated with varying concentrations of this compound (e.g., 0.1 µM to 10 µM) or vehicle control for a specified duration (e.g., 48-72 hours).

-

Serotonin Measurement: After treatment, the concentration of serotonin in the cell culture supernatant or cell lysate is quantified using methods such as High-Performance Liquid Chromatography (HPLC) with electrochemical detection or ELISA.

In Vivo Administration in Rodent Models

-

Animal Models: Common rodent models include wild-type mice or rats, as well as disease models like ovariectomized (OVX) rats for osteoporosis research[1] or ligature-induced periodontitis in rats.[1]

-

Drug Preparation and Administration: this compound is typically dissolved in a vehicle such as polyethylene glycol and 5% dextrose in water.[1] Administration is most commonly performed via oral gavage at doses ranging from 25 to 250 mg/kg/day.[1][3]

-

Tissue Collection and Analysis: At the end of the treatment period, blood, gut tissue (duodenum, jejunum, ileum, colon), and brain tissue are collected. Serotonin levels in these tissues are measured using HPLC or other sensitive analytical methods.

Gut-Brain Axis Research Protocol Example: Investigating the Effect of LP-533401 on Gut Permeability and Neuroinflammation

-

Animal Model: C57BL/6 mice.

-

Treatment Groups:

-

Vehicle control group.

-

LP-533401 treated group (e.g., 50 mg/kg/day via oral gavage for 14 days).

-

Positive control group (e.g., stress-induced model to induce gut-brain axis dysfunction).

-

-

Gut Permeability Assessment:

-

Administer fluorescein isothiocyanate-dextran (FITC-dextran) orally to mice.

-

After a set time (e.g., 4 hours), collect blood and measure the concentration of FITC-dextran in the serum using a fluorescence spectrophotometer. Increased levels indicate higher gut permeability.

-

-

Neuroinflammation Assessment:

-

Collect brain tissue (e.g., hippocampus and prefrontal cortex).

-

Measure the levels of pro-inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α) using ELISA or multiplex assays.

-

Perform immunohistochemistry to assess microglial and astrocyte activation.

-

-

Behavioral Analysis:

-

Conduct behavioral tests to assess anxiety-like behavior (e.g., elevated plus maze, open field test) and depressive-like behavior (e.g., forced swim test, tail suspension test).

-

Signaling Pathways and Visualizations

The inhibition of peripheral serotonin by LP-533401 can modulate the gut-brain axis through several interconnected pathways.

Tryptophan Metabolism and Serotonin Synthesis Pathway

The primary mechanism of action of LP-533401 is the direct inhibition of TPH1, which blocks the conversion of L-tryptophan to 5-HTP, the precursor to serotonin, in the gut's enterochromaffin cells.

References

- 1. The effect of an inhibitor of gut serotonin (LP533401) during the induction of periodontal disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Gut-Brain Axis: Influence of Microbiota on Mood and Mental Health - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. LP533401 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. LP533401 | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]

- 6. pharmasalmanac.com [pharmasalmanac.com]

- 7. Regulation of Neurotransmitters by the Gut Microbiota and Effects on Cognition in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. LX-1031, a Tryptophan 5-hydroxylase Inhibitor, and Its Potential in Chronic Diarrhea Associated with Increased Serotonin - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological Profile of LP-533401 Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

LP-533401 hydrochloride is a potent and selective small molecule inhibitor of tryptophan hydroxylase 1 (TPH1), the rate-limiting enzyme in the biosynthesis of peripheral serotonin. By selectively targeting TPH1, LP-533401 modulates the production of gut-derived serotonin without affecting serotonin levels in the central nervous system, owing to its inability to cross the blood-brain barrier. This unique pharmacological profile has positioned LP-533401 as a valuable research tool and a potential therapeutic agent for a range of conditions associated with dysregulated peripheral serotonin signaling, most notably in the fields of bone metabolism and gastrointestinal disorders. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, including its mechanism of action, in vitro and in vivo efficacy, pharmacokinetic and pharmacodynamic profiles, and detailed experimental methodologies.

Introduction

Serotonin (5-hydroxytryptamine, 5-HT) is a multifaceted biogenic amine that functions as a neurotransmitter in the central nervous system (CNS) and as a hormone in the periphery. The synthesis of serotonin is initiated by the hydroxylation of L-tryptophan, a reaction catalyzed by the enzyme tryptophan hydroxylase (TPH). Two isoforms of TPH exist: TPH2, which is primarily expressed in the brain and is responsible for the synthesis of central serotonin, and TPH1, which is predominantly found in the enterochromaffin cells of the gut and in the pineal gland, accounting for the majority of peripheral serotonin production.

Peripheral serotonin has been implicated in a variety of physiological processes, including gut motility, vasoconstriction, and platelet aggregation. Emerging evidence has highlighted its significant role in the regulation of bone mass, where it acts as a negative regulator of bone formation. This compound has been developed as a specific inhibitor of TPH1, offering a means to investigate the physiological roles of peripheral serotonin and to explore the therapeutic potential of its inhibition.

Mechanism of Action

LP-533401 is a competitive inhibitor of TPH1 with respect to the substrate L-tryptophan.[1] It binds to the active site of the TPH1 enzyme, preventing the conversion of L-tryptophan to 5-hydroxytryptophan (5-HTP), the precursor of serotonin.[1] Kinetic analyses have demonstrated that LP-533401 is a competitive inhibitor versus tryptophan and an uncompetitive inhibitor versus the cofactor 6-methyltetrahydropterin (6-MePH4).[1] This indicates that LP-533401 binds to the tryptophan-binding site of the enzyme and that its binding is favored when the cofactor is already bound.[1]

Signaling Pathway of Serotonin Synthesis

The synthesis of serotonin from L-tryptophan is a two-step enzymatic process. LP-533401 specifically inhibits the initial and rate-limiting step catalyzed by TPH1.

Caption: Serotonin biosynthesis pathway and the inhibitory action of LP-533401.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound, providing a comparative overview of its in vitro and in vivo activity.

Table 1: In Vitro Inhibitory Activity of LP-533401

| Parameter | Enzyme/Cell Line | Value (µM) | Reference |

| IC50 | Human TPH1 (in vitro) | 0.7 | [2] |

| IC50 | Human TPH2 (in vitro) | Similar to TPH1 | [3] |

| IC50 | Serotonin Production (RBL-2H3 cells) | 0.4 | [2] |

| Ki (vs. Tryptophan) | Human TPH1 | 0.31 | [1] |

| Ki (vs. 6-MePH4) | Human TPH1 | 0.81 | [1] |

Table 2: In Vivo Efficacy of LP-533401 in Rodent Models

| Animal Model | Dosing Regimen (Oral) | Effect on Serotonin Levels | Key Findings | Reference(s) |

| Ovariectomized (OVX) Mice | 30–250 mg/kg/day | Marked reduction in gut, lungs, and blood 5-HT; no change in brain 5-HT. | Prevents and rescues osteoporosis by increasing bone formation.[4] | [4] |

| Healthy Mice | 250 mg/kg (single dose) | 50% decrease in lung and gut 5-HT; no change in blood 5-HT. | Demonstrates peripheral selectivity.[4] | [4] |

| Healthy Mice | Not specified | 30% decrease in circulating serotonin. | Increased osteoblast numbers.[5] | [5] |

| Rats with Ligature-Induced Periodontitis | 25 mg/kg/day for 28 days | Not specified | Did not prevent alveolar bone loss.[6] | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature to assess the pharmacological profile of this compound.

TPH1 Enzyme Inhibition Assay

Objective: To determine the in vitro inhibitory potency (IC50) of LP-533401 against purified human TPH1.

Materials:

-

Recombinant human TPH1 enzyme

-

This compound

-

L-Tryptophan (substrate)

-

6-Methyltetrahydropterin (6-MePH4; cofactor)

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, containing 0.1 mg/mL catalase and 10 µM ferrous ammonium sulfate)

-

96-well microplates

-

Microplate reader capable of fluorescence detection

Procedure:

-

Prepare a stock solution of LP-533401 in a suitable solvent (e.g., DMSO) and create a serial dilution to the desired concentrations.

-

In a 96-well plate, add the assay buffer, TPH1 enzyme, and the various concentrations of LP-533401 or vehicle control.

-

Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes).

-

Initiate the enzymatic reaction by adding a mixture of L-tryptophan and 6-MePH4 to each well.

-

Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding a quenching solution (e.g., perchloric acid).

-

Measure the amount of 5-HTP produced, typically through a coupled enzymatic reaction that generates a fluorescent product, or by HPLC with fluorescence or electrochemical detection.

-

Calculate the percent inhibition for each concentration of LP-533401 relative to the vehicle control.

-

Determine the IC50 value by fitting the concentration-response data to a suitable sigmoidal dose-response curve.

Cell-Based Serotonin Production Assay

Objective: To assess the inhibitory effect of LP-533401 on serotonin production in a cellular context.

Cell Line: Rat basophilic leukemia cells (RBL-2H3), which endogenously express TPH1.

Materials:

-

RBL-2H3 cells

-

Complete cell culture medium (e.g., MEM supplemented with 15% FBS, L-glutamine, and antibiotics)

-

This compound

-

Lysis buffer (e.g., 0.1 M perchloric acid)

-

HPLC system with electrochemical or fluorescence detection

Procedure:

-

Seed RBL-2H3 cells in culture plates and allow them to adhere and grow to a suitable confluency.

-

Treat the cells with various concentrations of LP-533401 or vehicle control for a specified duration (e.g., 48 hours).

-

After the treatment period, wash the cells with PBS and then lyse them using a lysis buffer.

-

Collect the cell lysates and centrifuge to pellet cellular debris.

-

Analyze the serotonin content in the supernatant using a validated HPLC method.

-

Normalize the serotonin levels to the total protein concentration in each sample.

-

Calculate the percent inhibition of serotonin production for each LP-533401 concentration and determine the IC50 value.

In Vivo Administration in Rodent Models

Objective: To evaluate the in vivo effects of orally administered LP-533401 on peripheral serotonin levels and physiological endpoints.

Animal Model: Ovariectomized (OVX) mice or rats are commonly used to model postmenopausal osteoporosis.

Materials:

-

This compound

-

Vehicle (e.g., polyethylene glycol and 5% dextrose in a 40:60 ratio)[6]

-

Oral gavage needles

Procedure:

-

Prepare the dosing solution of LP-533401 in the vehicle. The solution should be prepared fresh daily. For the vehicle mentioned, it is recommended to mix the LP-533401 with the polyethylene glycol solution overnight and add the 5% dextrose just before administration.[6]

-

Administer the LP-533401 solution or vehicle to the animals by oral gavage once daily at the desired dosage (e.g., 1 to 250 mg/kg body weight).[4]

-

The treatment duration will vary depending on the study design (e.g., 4 to 6 weeks for osteoporosis models).[4]

-

At the end of the study, collect blood and tissues (e.g., gut, lungs, brain) for the analysis of serotonin levels and other relevant biomarkers.

Measurement of Serotonin in Tissues

Objective: To quantify serotonin levels in various biological matrices.

Method: High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) is a common and sensitive method.

Materials:

-

Tissue samples (e.g., gut, blood, brain)

-

Homogenization buffer (e.g., ice-cold 0.1 M perchloric acid)

-

HPLC system with an electrochemical detector

-

C18 reverse-phase HPLC column

-

Mobile phase (e.g., a buffered aqueous solution with an organic modifier)

-

Serotonin standard solutions

Procedure:

-

Homogenize the tissue samples in ice-cold homogenization buffer.

-

Centrifuge the homogenates at high speed to precipitate proteins.

-

Filter the supernatant to remove any remaining particulate matter.

-

Inject a defined volume of the filtered supernatant onto the HPLC system.

-

Separate the analytes on the C18 column using an isocratic or gradient elution with the mobile phase.

-

Detect serotonin using the electrochemical detector set at an appropriate oxidation potential.

-

Quantify the serotonin concentration in the samples by comparing the peak area to a standard curve generated from known concentrations of serotonin.

Signaling Pathways and Logical Relationships

Lrp5-Serotonin Signaling in Bone Formation

LP-533401's effect on bone metabolism is linked to the Lrp5 (low-density lipoprotein receptor-related protein 5) signaling pathway. In the gut, Lrp5 negatively regulates the expression of TPH1. Inhibition of TPH1 by LP-533401 mimics the effect of Lrp5 activation, leading to reduced peripheral serotonin and consequently, increased bone formation.

Caption: The Lrp5-serotonin signaling axis in the regulation of bone formation.

Experimental Workflow for In Vivo Efficacy Study

The following diagram illustrates a typical workflow for an in vivo study evaluating the efficacy of LP-533401 in a rodent model of osteoporosis.

Caption: A generalized experimental workflow for an in vivo study of LP-533401.

Conclusion

This compound is a highly valuable pharmacological tool for the investigation of peripheral serotonin biology. Its selective inhibition of TPH1 allows for the targeted modulation of gut-derived serotonin, providing insights into its diverse physiological and pathophysiological roles. The preclinical data strongly support its potential as a therapeutic agent for conditions characterized by excessive peripheral serotonin, particularly in the context of bone disorders like osteoporosis. This technical guide has provided a detailed overview of the pharmacological profile of LP-533401, which should serve as a valuable resource for researchers and drug development professionals working in this field. Further research, including clinical trials, will be crucial to fully elucidate the therapeutic utility of LP-533401 in human diseases.

References

- 1. mdpi.com [mdpi.com]

- 2. Pharmacological inhibition of gut-derived serotonin synthesis is a potential bone anabolic treatment for osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Inhibition of gut-derived serotonin synthesis: a potential bone anabolic treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Mechanism of Inhibition of Novel Tryptophan Hydroxylase Inhibitors Revealed by Co-crystal Structures and Kinetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to LP-533401 Hydrochloride for Studying Gut Serotonin Function

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Serotonin (5-hydroxytryptamine, 5-HT), a critical monoamine neurotransmitter, plays a multifaceted role in regulating gastrointestinal (GI) physiology, including motility, secretion, and sensation. Over 90% of the body's serotonin is synthesized in the enterochromaffin (EC) cells of the gut, a process initiated by the rate-limiting enzyme tryptophan hydroxylase 1 (TPH1).[1] Dysregulation of this peripheral serotonin system is implicated in various GI disorders. LP-533401 hydrochloride is a potent and selective small molecule inhibitor of TPH1, making it an invaluable pharmacological tool for elucidating the specific functions of gut-derived serotonin.[2][3][4] A key advantage of LP-533401 is its inability to cross the blood-brain barrier, allowing for the specific investigation of peripheral serotonin synthesis without confounding central nervous system effects.[2][4][5] This guide provides a comprehensive overview of LP-533401, including its mechanism of action, quantitative data, and detailed experimental protocols for its application in research.

Mechanism of Action

LP-533401 exerts its inhibitory effect by directly targeting TPH1, the enzyme that catalyzes the conversion of L-tryptophan to 5-hydroxytryptophan (5-HTP), the first and rate-limiting step in serotonin biosynthesis in the periphery.[1] Kinetic analyses have demonstrated that LP-533401 acts as a competitive inhibitor with respect to the substrate L-tryptophan, binding to the same active site.[1][6] Co-crystal structure analysis reveals that the inhibitor occupies the tryptophan binding pocket of the TPH1 enzyme.[1][6] This competitive inhibition effectively reduces the production of 5-HTP and, consequently, the downstream synthesis of serotonin in TPH1-expressing cells, most notably the enterochromaffin cells of the GI tract.[1][7]

Quantitative Data and Efficacy

The inhibitory potency of LP-533401 has been characterized in various enzymatic and cell-based assays. This quantitative data is crucial for designing experiments with appropriate concentrations to achieve desired levels of TPH1 inhibition.

| Assay Type | Target | Cell Line | Value | Parameter | Reference |

| Enzymatic Assay | Purified Human TPH1 | - | 0.7 µM | IC50 | [5] |

| Cell-Based Assay | TPH1 | Rat RBL-2H3 | 0.4 µM | IC50 | [2][5] |

| Kinetic Analysis | TPH1 | - | 0.31 µM | Ki (vs. Tryptophan) | [1] |

| Kinetic Analysis | TPH1 | - | 0.81 µM | Ki (vs. 6-MePH4) | [1] |

-

IC50: The half-maximal inhibitory concentration.

-

Ki: The inhibition constant, indicating the binding affinity of the inhibitor.

In vivo studies in mice have demonstrated a dose-dependent reduction in serotonin levels in the gut and blood following oral administration of LP-533401, with no significant changes in brain serotonin content.[5][8] Doses ranging from 30 to 250 mg/kg per day have shown marked reductions in peripheral 5-HT.[2][4] For example, a single dose of 250 mg/kg can decrease gut and lung 5-HT content by 50%.[2][4]

Experimental Protocols

The following protocols provide detailed methodologies for utilizing LP-533401 in both in vitro and in vivo settings to study gut serotonin function.

In Vitro TPH1 Inhibition Assay

This protocol is designed to assess the direct inhibitory effect of LP-533401 on serotonin production in a TPH1-expressing cell line, such as rat basophilic leukemia cells (RBL-2H3).

Materials:

-

RBL-2H3 cells

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

DMSO (for stock solution)

-

Phosphate-Buffered Saline (PBS)

-

Lysis buffer

-

Serotonin ELISA kit or HPLC system for 5-HT quantification

-

Multi-well cell culture plates (e.g., 24-well)

Procedure:

-

Cell Seeding: Plate RBL-2H3 cells in a 24-well plate at a density that allows for sub-confluency at the end of the experiment and allow them to adhere overnight.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in a cell culture medium to achieve final desired concentrations (e.g., 0.1 µM to 10 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1% to avoid solvent toxicity.

-

Treatment: Remove the old medium from the cells and replace it with the medium containing various concentrations of LP-533401 or a vehicle control (medium with the same final concentration of DMSO).

-

Incubation: Incubate the cells for a specified period, typically 48-72 hours, to allow for the inhibition of serotonin synthesis.[2]

-

Cell Lysis: After incubation, wash the cells with cold PBS and then lyse the cells using a suitable lysis buffer.

-

Quantification of Serotonin: Collect the cell lysates and quantify the serotonin content using a serotonin-specific ELISA kit or by HPLC, following the manufacturer's instructions.

-

Data Analysis: Normalize serotonin levels to total protein content for each sample. Plot the serotonin concentration against the log concentration of LP-533401 to determine the IC50 value.

In Vivo Study: Inhibition of Gut Serotonin in a Mouse Model

This protocol outlines a typical in vivo experiment to investigate the physiological effects of reducing gut-derived serotonin in a mouse model (e.g., a model of intestinal inflammation or motility disorder).

Materials:

-

Experimental animals (e.g., C57BL/6 mice)

-

This compound

-

Vehicle for oral gavage (e.g., a solution of polyethylene glycol and 5% dextrose [40:60])[7][9][10]

-

Oral gavage needles

-

Equipment for sample collection (blood collection tubes, surgical tools)

-

ELISA kits or HPLC system for serotonin quantification

Procedure:

-

Acclimatization: Allow animals to acclimate to the facility for at least one week before the start of the experiment.

-

Vehicle and Drug Preparation: Prepare the LP-533401 solution fresh daily. Dissolve this compound in the vehicle to the desired concentration for the target dose (e.g., 25 mg/kg).[9] The vehicle alone will serve as the control.

-

Group Assignment: Randomly assign animals to a control (vehicle) group and one or more treatment groups with different doses of LP-533401.

-

Administration: Administer the prepared solutions daily via oral gavage.[2][9] The volume administered should be based on the most recent body weight measurement.

-

Monitoring: Monitor the animals daily for any changes in health, body weight, and relevant disease-specific parameters (e.g., stool consistency in a colitis model).

-

Sample Collection: At the end of the study period, collect blood (for serum or plasma) and GI tract tissues (e.g., colon, ileum).

-

Serotonin Measurement: Process the tissue and blood samples to measure serotonin levels using ELISA or HPLC to confirm the inhibitory effect of LP-533401.

-

Endpoint Analysis: Perform further analyses relevant to the research question, such as histological examination of gut tissue, measurement of inflammatory markers, or assessment of gut motility.

Conclusion

This compound is a powerful and specific tool for researchers investigating the role of peripheral serotonin in health and disease. Its targeted inhibition of TPH1, coupled with its inability to penetrate the blood-brain barrier, provides a unique advantage for dissecting the functions of gut-derived serotonin.[2][5] The data and protocols presented in this guide offer a solid foundation for scientists and drug developers to effectively incorporate LP-533401 into their research, paving the way for new insights and potential therapeutic strategies for a range of gastrointestinal and systemic disorders.

References

- 1. Mechanism of Inhibition of Novel Tryptophan Hydroxylase Inhibitors Revealed by Co-crystal Structures and Kinetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. LX-1031, a Tryptophan 5-hydroxylase Inhibitor, and Its Potential in Chronic Diarrhea Associated with Increased Serotonin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Inhibition of gut-derived serotonin synthesis: a potential bone anabolic treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The effect of an inhibitor of gut serotonin (LP533401) during the induction of periodontal disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide to LP-533401 Hydrochloride: A Peripherally Acting Tryptophan Hydroxylase 1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

LP-533401 hydrochloride is a potent and selective small molecule inhibitor of tryptophan hydroxylase 1 (Tph1), the rate-limiting enzyme in the biosynthesis of peripheral serotonin. By specifically targeting Tph1 in the gastrointestinal (GI) tract, LP-533401 offers a valuable research tool for investigating the physiological and pathophysiological roles of gut-derived serotonin in a variety of systems, including bone metabolism, pulmonary hypertension, and leukemia. This document provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, including its mechanism of action and relevant experimental data.

Chemical Structure and Properties

This compound is the hydrochloride salt of 2(S)-Amino-3-(4-{2-amino-6-[2,2,2-trifluoro-1-(3'-fluoro-biphenyl-4-yl)-ethoxy]-pyrimidin-4-yl}-phenyl)-propionic acid.[1] Its chemical identity and key properties are summarized in the tables below.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | 2(S)-Amino-3-(4-{2-amino-6-[2,2,2-trifluoro-1-(3'-fluoro-biphenyl-4-yl)-ethoxy]-pyrimidin-4-yl}-phenyl)-propionic acid hydrochloride |

| CAS Number | 1040526-12-2[2] |

| Molecular Formula | C₂₇H₂₃ClF₄N₄O₃[1] |

| Molecular Weight | 562.94 g/mol [1] |

| SMILES String | N--INVALID-LINK--C(O)=O.[H]Cl[3] |

Image 1: Chemical Structure of LP-533401

Table 2: Physical and Chemical Properties of this compound

| Property | Value/Description |

| Appearance | Crystalline solid[4] |

| Solubility | Soluble in DMSO and DMF.[4] Also soluble in a 1:2 mixture of DMF:PBS (pH 7.2) at 0.33 mg/mL.[4] |

| Storage | Store at -20°C for long-term storage.[3] |

| Melting Point | Not publicly available. |

| Boiling Point | Not publicly available. |

| pKa | Not publicly available. |

Mechanism of Action and Signaling Pathway

This compound exerts its pharmacological effects by inhibiting tryptophan hydroxylase 1 (Tph1). Tph1 is the initial and rate-limiting enzyme in the synthesis of serotonin (5-hydroxytryptamine or 5-HT) in the periphery, primarily within the enterochromaffin cells of the gastrointestinal tract.[5] The synthesis of serotonin from the essential amino acid L-tryptophan is a two-step process.[6][7]

-

Hydroxylation of L-tryptophan: Tph1 catalyzes the conversion of L-tryptophan to 5-hydroxytryptophan (5-HTP).[6][7]

-

Decarboxylation of 5-HTP: Aromatic L-amino acid decarboxylase (AADC) then converts 5-HTP to serotonin.[8]

By inhibiting Tph1, LP-533401 effectively blocks the first and rate-limiting step of this pathway, leading to a reduction in peripheral serotonin levels without affecting central nervous system (CNS) serotonin concentrations, as it does not cross the blood-brain barrier.[9]

Below is a diagram illustrating the serotonin synthesis pathway and the point of inhibition by LP-533401.

Biological Activity and Efficacy

LP-533401 is a potent inhibitor of both Tph1 and Tph2 in enzymatic assays. However, its inability to cross the blood-brain barrier results in a selective reduction of peripheral serotonin.

Table 3: In Vitro Inhibitory Activity of LP-533401

| Target | IC₅₀ | Cell Line/Assay Conditions |

| Tph1 (human) | 0.103 µM | Biochemical assay[10] |

| Tph2 (human) | 0.032 µM | Biochemical assay[10] |

| Serotonin Production | 12.4 µM | BON cells (human carcinoid cell line)[10] |

| Serotonin Production | 1 µM (complete inhibition) | RBL2H3 cells (rat mast cell line)[9] |

In vivo studies in animal models have demonstrated the efficacy of LP-533401 in reducing peripheral serotonin levels and its therapeutic potential in various disease models. Oral administration to mice resulted in a dose-dependent decrease in serum serotonin levels.[9]

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not publicly available in peer-reviewed literature. The following represents a generalized workflow for a Tryptophan Hydroxylase 1 (Tph1) inhibition assay based on commercially available kits and published research methodologies. This protocol should be optimized for specific laboratory conditions.

Tryptophan Hydroxylase 1 (Tph1) Enzyme Inhibition Assay

This protocol outlines a fluorescence-based assay to screen for inhibitors of Tph1 activity.

Materials:

-

Recombinant human Tph1 enzyme

-

Tph1 Assay Buffer

-

L-Tryptophan (substrate)

-

Tetrahydrobiopterin (BH₄) or 6-methyltetrahydropterin (6-MePH₄) (cofactor)

-

This compound

-

Quenching solution

-

96-well black microplate

-

Microplate reader capable of fluorescence detection

Procedure:

-

Prepare Reagents:

-

Prepare a stock solution of this compound in DMSO.

-

Create a serial dilution of the LP-533401 stock solution in assay buffer to achieve the desired final concentrations.

-

Prepare the Tph1 enzyme solution by diluting the recombinant enzyme in cold assay buffer.

-

Prepare the reaction solution containing L-tryptophan and the cofactor in assay buffer.

-

-

Assay Plate Setup:

-

Add the diluted LP-533401 solutions or vehicle (for control wells) to the wells of the 96-well plate.

-

Add the Tph1 enzyme solution to all wells except for the "no enzyme" control wells.

-

Pre-incubate the plate for a specified time (e.g., 15 minutes) at room temperature.

-

-

Enzymatic Reaction:

-

Initiate the reaction by adding the reaction solution to all wells.

-

Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

-

-

Detection and Analysis:

-

Stop the reaction by adding the quenching solution.

-

Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.

-

Calculate the percent inhibition for each concentration of LP-533401 and determine the IC₅₀ value by fitting the data to a dose-response curve.

-

Conclusion

This compound is a valuable pharmacological tool for the investigation of the peripheral serotonin system. Its high potency and selectivity for Tph1, coupled with its inability to cross the blood-brain barrier, make it an ideal agent for studying the roles of gut-derived serotonin in health and disease. Further research utilizing LP-533401 will likely continue to elucidate the complex and multifaceted functions of peripheral serotonin.

References

- 1. medkoo.com [medkoo.com]

- 2. scbt.com [scbt.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. caymanchem.com [caymanchem.com]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. Serotonin Synthesis & Metabolism [sigmaaldrich.com]

- 7. news-medical.net [news-medical.net]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Identification of a Novel Allosteric Inhibitory Site on Tryptophan Hydroxylase 1 Enabling Unprecedented Selectivity Over all Related Hydroxylases - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for LP-533401 Hydrochloride in Murine Models

For Researchers, Scientists, and Drug Development Professionals

Introduction